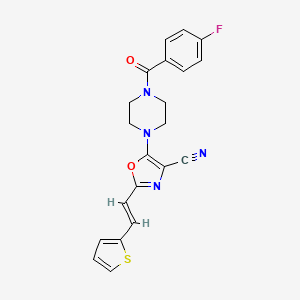

(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S/c22-16-5-3-15(4-6-16)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-17-2-1-13-29-17/h1-8,13H,9-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQGPVVVBHIAB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic molecule notable for its diverse functional groups, including a piperazine moiety, an oxazole ring, and a carbonitrile group. This intricate structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 408.5 g/mol. Its structure includes:

- Piperazine ring : Known for its role in drug design due to its ability to enhance solubility and binding affinity.

- Oxazole ring : Contributes to biological activity through interactions with enzymes and receptors.

- Carbonitrile group : Often associated with increased reactivity and potential for biological activity.

Biological Activity Overview

Preliminary studies indicate that the compound may exhibit significant biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. The oxazole moiety is often linked to anticancer properties due to its ability to interfere with cell cycle regulation.

- Enzyme Inhibition : Compounds with piperazine and oxazole structures have been reported as effective enzyme inhibitors, particularly in targeting tyrosinase, which is implicated in melanin synthesis and cancer progression .

Anticancer Properties

A study investigating related oxazole derivatives found that certain compounds displayed potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Enzyme Inhibition Studies

Research on piperazine-based compounds has demonstrated their potential as competitive inhibitors of tyrosinase, with IC50 values ranging from 0.05 to 0.50 µM. This suggests that this compound may also exhibit similar inhibitory effects .

Case Studies

- In Vitro Studies : In vitro assays evaluating the compound's effects on cancer cell lines showed a significant reduction in viability at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies.

- Molecular Docking Analysis : Docking studies indicated favorable binding interactions between the compound and active sites of target enzymes, particularly tyrosinase. This suggests a mechanism of action that could be explored further in drug development .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(4-fluorobenzyl)piperazin-1-yl derivatives | Piperazine and fluorobenzoyl moieties | Tyrosinase inhibitors |

| 2-aryl oxazoles | Oxazole ring with varied aryl substituents | Anticancer properties |

| Piperidine derivatives | Piperidine core | Anti-inflammatory effects |

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile. Research has shown that derivatives of this class exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in breast cancer and leukemia models, demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Screening

In a study published in Molecules, researchers synthesized several derivatives based on the oxazole framework and screened them for anticancer activity. One derivative exhibited an IC50 value of 5 µM against human breast cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related compounds, revealing that certain derivatives displayed potent activity against Escherichia coli with MIC values as low as 12.5 µg/mL. These findings support the hypothesis that modifications to the piperazine and oxazole moieties can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering the reactivity of its oxazole and thiophene components?

- Methodological Answer : The synthesis can leverage cyclization reactions and cross-coupling strategies. For the oxazole core, cyclocondensation of α-ketoamides with nitriles under acidic conditions is effective. The thiophene-vinyl group can be introduced via Heck coupling or Wittig reactions. Piperazine functionalization with 4-fluorobenzoyl chloride requires careful control of stoichiometry and reaction time to avoid over-acylation. Purification via column chromatography (silica gel, gradient elution) and characterization using / NMR and HRMS are critical .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and purity?

- Methodological Answer : High-resolution NMR (, , 2D-COSY) resolves stereochemistry, particularly the (E)-configuration of the vinyl-thiophene moiety. IR spectroscopy confirms carbonyl (C=O) and nitrile (C≡N) groups. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N). X-ray crystallography (using SHELX programs) provides definitive structural validation .

Q. What crystallization conditions yield high-quality crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation from a mixture of dichloromethane and hexane (1:3) at 4°C promotes crystal growth. Pre-saturation with inert gas (N) minimizes oxidation. For challenging cases, vapor diffusion with ethanol/water (9:1) can be employed. SHELXL refinement with anisotropic displacement parameters ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can computational strategies predict binding affinity to neurological targets (e.g., GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the piperazine-fluorobenzoyl moiety and target binding pockets. Quantum mechanical calculations (DFT) optimize ligand conformers. Pharmacophore mapping identifies critical hydrogen-bond acceptors (oxazole, nitrile) and hydrophobic regions (thiophene). Validation via in vitro assays (e.g., radioligand displacement) is essential to reconcile in silico predictions .

Q. How to resolve contradictions in biological activity data across assays (e.g., in vitro vs. in vivo)?

- Methodological Answer : Apply orthogonal assays to confirm target engagement. For example, if in vitro kinase inhibition does not translate to in vivo efficacy, assess metabolic stability (microsomal assays) or plasma protein binding (equilibrium dialysis). Use pharmacokinetic modeling (non-compartmental analysis) to correlate exposure with effect. Contradictions may arise from off-target interactions, which can be probed via chemoproteomics .

Q. What SAR approaches optimize the thiophene-vinyl-oxazole core for selectivity against off-target enzymes?

- Methodological Answer : Systematic substitution of the thiophene (e.g., 3-methyl, 5-bromo) and oxazole (e.g., 4-cyano vs. 4-carboxy) moieties, followed by enzymatic profiling (IC), identifies selectivity drivers. Free-energy perturbation (FEP) calculations predict the impact of substituents on binding entropy. Parallel synthesis of analogs (e.g., replacing piperazine with morpholine) reduces CYP450 inhibition risks .

Data Analysis and Theoretical Frameworks

Q. How to design a theoretical framework linking this compound’s physicochemical properties to its biological activity?

- Methodological Answer : Use Hansch analysis to correlate logP, polar surface area, and Hammett σ constants with activity. Cluster analysis groups analogs by structural features (e.g., piperazine vs. homopiperazine). Mechanistic models (e.g., Michaelis-Menten kinetics for enzyme inhibitors) integrate kinetic solubility and membrane permeability data. Validation via QSAR models ensures predictive power .

Q. What statistical methods address variability in high-throughput screening (HTS) data for this compound?

- Methodological Answer : Apply Z-factor analysis to assess assay robustness. Normalize data using plate-wise controls (DMSO blanks) and correct for batch effects via ComBat. Machine learning (random forests, SVM) identifies outliers and classifies false positives. Dose-response curves (4-parameter logistic model) quantify potency variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.